2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid
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Overview
Description
2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid is a compound that contains a pyrimidine ring substituted with a methylsulfanyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid typically involves the reaction of 2,4-dioxo-1H-pyrimidine with a suitable methylsulfanyl reagent under controlled conditions. One common method is the reaction of 2,4-dioxo-1H-pyrimidine with methylthiol in the presence of a base, followed by the addition of acetic acid to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the acetic acid moiety.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties.
Comparison with Similar Compounds
- (2,4-dioxo-1H-pyrimidin-6-yl)boronic acid
- (2,4-dioxo-1H-pyrimidin-6-yl)methylphosphonic acid
- Pyrido[2,3-d]pyrimidine derivatives
Comparison: 2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
69774-56-7 |
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Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C7H8N2O4S/c10-5-1-4(8-7(13)9-5)2-14-3-6(11)12/h1H,2-3H2,(H,11,12)(H2,8,9,10,13) |
InChI Key |
JKCNEFWVXRJRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CSCC(=O)O |
Origin of Product |
United States |
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